14.3‑Fold Lower Antiandrogenic Potency Versus 7‑Dimethylamino‑4‑methylcoumarin (DAMC) Reduces Endocrine‑Disruption Liability
In a direct head‑to‑head in vitro androgen receptor (AR) antagonism assay, the diethylamino analog (DEAMC, rapidly released from the sulfate salt) displayed an IC₅₀ of 20.92 µM, whereas 7‑dimethylamino‑4‑methylcoumarin (DAMC) exhibited an IC₅₀ of 1.46 µM [1]. DEAMC is therefore 14.3 times less potent as an antiandrogen. This large margin means that for fluorescent tracer or dye applications where inadvertent AR antagonism must be avoided, the diethylamino derivative offers a significantly wider safety window than the closely related dimethylamino compound.
| Evidence Dimension | Androgen receptor antagonistic activity (IC₅₀) |
|---|---|
| Target Compound Data | DEAMC (target base) IC₅₀ = 20.92 µM |
| Comparator Or Baseline | DAMC IC₅₀ = 1.46 µM |
| Quantified Difference | DEAMC is 14.3‑fold less potent (higher IC₅₀) |
| Conditions | In vitro AR reporter gene assay; concentrations determined in surface water and biological samples |
Why This Matters
Procurement for environmental monitoring or biological tracer studies demands the lowest possible endocrine‑active background; selecting the sulfate salt of DEAMC over DAMC avoids the 14‑fold higher antiandrogenic interference of the dimethylamino analog.
- [1] Lai Y, et al. Toxics. 2024;12(12):925. DOI: 10.3390/toxics12120925. View Source
